Morpholine-3-carbaldehyde
Overview
Description
Morpholine-3-carbaldehyde is an organic compound that features a morpholine ring with an aldehyde functional group at the third position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where morpholine reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Vilsmeier-Haack reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Morpholine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: Morpholine-3-carboxylic acid.
Reduction: Morpholine-3-methanol.
Substitution: Various morpholine derivatives depending on the nucleophile used
Scientific Research Applications
Morpholine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific functional properties
Mechanism of Action
The mechanism of action of morpholine-3-carbaldehyde largely depends on its functional group interactions. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. For instance, it can inhibit enzyme activity by forming Schiff bases with amino groups in the active site of enzymes. This interaction can disrupt normal enzyme function and lead to therapeutic effects .
Comparison with Similar Compounds
Morpholine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Piperidine-3-carbaldehyde: Contains a piperidine ring instead of a morpholine ring.
Pyrrolidine-3-carbaldehyde: Features a pyrrolidine ring with an aldehyde group at the third position.
Uniqueness: Morpholine-3-carbaldehyde is unique due to the presence of both an oxygen atom in the ring and an aldehyde group at the third position. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The oxygen atom in the morpholine ring can participate in hydrogen bonding and other interactions, enhancing the compound’s solubility and reactivity .
Properties
IUPAC Name |
morpholine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-5-4-8-2-1-6-5/h3,5-6H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBCUUKJUWRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311431 | |
Record name | 3-Morpholinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773866-78-7 | |
Record name | 3-Morpholinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773866-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Morpholinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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